molecular formula C15H17NO5 B2613901 benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate CAS No. 2408974-82-1

benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate

Cat. No.: B2613901
CAS No.: 2408974-82-1
M. Wt: 291.303
InChI Key: QUXZYESOXJNXBU-UHFFFAOYSA-N
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Description

Benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate is a bicyclic heterocyclic compound featuring a fused furo-pyrrolidine core. Its structure includes a hydroxymethyl substituent at the 3a-position, a ketone group at the 1-position, and a benzyl ester at the 5-position.

Properties

IUPAC Name

benzyl 6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-9-15-8-16(6-12(15)13(18)21-10-15)14(19)20-7-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXZYESOXJNXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)OCC2(CN1C(=O)OCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride, may be used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while reduction of the carbonyl group may produce an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate exhibits promising anticancer properties. Research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer agent. Specific mechanisms of action include the induction of apoptosis and inhibition of tumor growth in xenograft models .

2. Antimicrobial Properties

The compound has also been tested for antimicrobial activity against a range of pathogens. In vitro assays demonstrated that it possesses significant antibacterial and antifungal properties, suggesting its potential use in developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .

Materials Science Applications

1. Polymer Chemistry

This compound can act as a building block in polymer synthesis. Its unique functional groups allow for the creation of copolymers with enhanced mechanical properties and thermal stability. This makes it suitable for applications in coatings and adhesives where durability is essential .

2. Drug Delivery Systems

The compound's ability to form stable complexes with various drugs enhances its potential use in drug delivery systems. Its structure allows for encapsulation of therapeutic agents, improving their solubility and bioavailability. This application is particularly relevant in the field of nanomedicine, where targeted delivery systems are crucial for effective treatment outcomes .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry and Western blot analysis .

Case Study 2: Antimicrobial Activity

In another investigation focusing on its antimicrobial properties, this compound was tested against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a lead compound in antibiotic development .

Mechanism of Action

The mechanism of action of benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The compound’s unique structure allows it to interact with various biological molecules, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and synthetic differences between benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate and related compounds:

Table 1: Comparative Analysis of Furo-Pyrrolidine Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Synthetic Method
This compound Furo[3,4-c]pyrrolidine 3a-hydroxymethyl, 1-oxo, 5-benzyl ester ~307.3 (estimated*) Likely HATU-mediated coupling
(3aS,6aS)-tert-Butyl 5-(benzotriazole-carbonyl)hexahydropyrrolo[3,4-c]pyrrole Pyrrolo[3,4-c]pyrrolidine 5-benzotriazole carbonyl, tert-butyl carbamate 358.5 HATU-mediated amide coupling
rac-tert-Butyl (3aR,6aR)-3a-(hydroxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate Furo[2,3-c]pyrrolidine 3a-hydroxymethyl, tert-butyl ester 308.21 Chiral resolution and protection
5-Methyl-1-phenyl-1H-pyrazole derivatives (e.g., 5a–c) Pyrazole Bis-aryl dihydropyridine-carbonitrile, methyl, phenyl ~450–500 (estimated) Cyclocondensation in n-butanol

*Estimated based on formula C₁₆H₁₇NO₅.

Key Observations:

Structural Variations: The target compound’s furo[3,4-c]pyrrolidine core distinguishes it from the furo[2,3-c]pyrrolidine in ’s analogs.

Synthetic Approaches: The tert-butyl-protected analog () was synthesized via HATU-mediated amide coupling (83% yield), suggesting that similar methods could apply to the target compound’s benzyl ester formation . In contrast, pyrazole derivatives () rely on cyclocondensation in n-butanol, highlighting divergent synthetic strategies for bicyclic vs. monocyclic systems .

Functional Group Impact :

  • The 3a-hydroxymethyl group in the target compound may increase hydrogen-bonding capacity compared to the benzotriazole-carbonyl substituent in ’s compound, which is more electron-deficient and suited for π-π stacking .
  • The 1-oxo group introduces a polarizable ketone, contrasting with the carbamate or ester groups in analogs, which could influence metabolic stability .

Molecular Weight and Drug-Likeness :

  • At ~307 g/mol, the target compound falls within the acceptable range for oral bioavailability (Rule of Five), whereas the pyrazole derivatives () exceed typical limits, limiting their therapeutic utility .

Research Findings and Implications

  • Biological Relevance : The benzotriazole-containing analog () demonstrated protease inhibition in preliminary assays, suggesting that the target compound’s hydroxymethyl and benzyl groups could be optimized for similar applications .

Biological Activity

Benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure incorporates several functional groups, notably a benzyl group, a hydroxymethyl group, and a furo[3,4-c]pyrrole ring system. Its molecular formula is C15H17NO5C_{15}H_{17}NO_5, with a molecular weight of approximately 291.30 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
  • Cellular Signaling Modulation : Its unique structure allows it to interact with various biological molecules, leading to changes in cellular processes and signaling pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Cyclization of Precursors : This step often employs reagents such as methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride.
  • Purification Techniques : Methods like crystallization and chromatography are used to isolate the desired product .

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of similar furo-pyrrole compounds have shown effectiveness against various bacterial strains .

Anticancer Activity

Preliminary studies suggest potential anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis may contribute to its effectiveness against certain cancer cell lines .

Case Studies

  • Antineoplastic Activity : A study on related compounds demonstrated moderate antineoplastic activity against TK-10 and HT-29 cell lines at concentrations around 10 µg/mL. This suggests that this compound may also possess similar properties .
  • Trichomonacidal Activity : Research on derivatives has shown promising results against Trichomonas vaginalis, indicating potential applications in treating infections caused by this parasite .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerModerate activity against TK-10 and HT-29 cell lines
TrichomonacidalSignificant activity against T. vaginalis

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